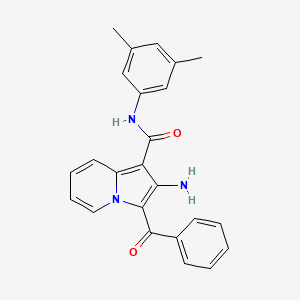

2-amino-3-benzoyl-N-(3,5-dimethylphenyl)indolizine-1-carboxamide

描述

属性

IUPAC Name |

2-amino-3-benzoyl-N-(3,5-dimethylphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2/c1-15-12-16(2)14-18(13-15)26-24(29)20-19-10-6-7-11-27(19)22(21(20)25)23(28)17-8-4-3-5-9-17/h3-14H,25H2,1-2H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHXEVHXIVDIFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-benzoyl-N-(3,5-dimethylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylphenylamine with a suitable indolizine precursor, followed by benzoylation and subsequent amination. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

化学反应分析

Types of Reactions

2-amino-3-benzoyl-N-(3,5-dimethylphenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized indolizine compounds.

科学研究应用

2-amino-3-benzoyl-N-(3,5-dimethylphenyl)indolizine-1-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

Medicine: The compound’s potential therapeutic properties are explored for developing new drugs, particularly in oncology and neurology.

Industry: It is utilized in the development of advanced materials and chemical sensors.

作用机制

The mechanism of action of 2-amino-3-benzoyl-N-(3,5-dimethylphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Bioactivity

The 3,5-dimethylphenyl group is a recurring motif in bioactive carboxamides. For example, in N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (), this substituent confers potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts. The meta-dimethyl arrangement enhances lipophilicity and steric compatibility with photosystem II (PSII) binding sites, likely due to optimal electron-donating effects and hydrophobic interactions . By contrast, para-substituted analogs (e.g., 2,5-dimethylphenyl) show reduced activity, highlighting the critical role of substituent positioning.

In 2-amino-3-benzoyl-N-(3,5-dimethylphenyl)indolizine-1-carboxamide, the indolizine core introduces additional complexity. The amino group at position 2 could engage in hydrogen bonding, a feature absent in simpler carboxamides, possibly modulating target selectivity.

Crystallographic and Physicochemical Properties

demonstrates that meta-substituted phenyl groups (e.g., 3,5-dimethylphenyl) in N-(aryl)-2,2,2-trichloro-acetamides influence solid-state geometry, with crystal parameters varying based on substituent electronic properties. For instance, 3,5-dimethylphenyl derivatives exhibit distinct molecular packing compared to nitro- or chloro-substituted analogs. This suggests that the 3,5-dimethylphenyl group in the indolizine carboxamide may similarly affect crystallinity and solubility, critical factors in formulation and bioavailability .

Activity Modulation via Core Scaffold Differences

Compared to hydroxynaphthalene-carboxamides (), the indolizine core in the target compound introduces a conjugated π-system that may enhance redox activity or interaction with biological targets. For example, indolizine derivatives are known to exhibit anticancer and antimicrobial properties, which are less common in simpler carboxamides.

Comparative Data Table

生物活性

The compound 2-amino-3-benzoyl-N-(3,5-dimethylphenyl)indolizine-1-carboxamide is a synthetic derivative of indolizine, which has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing various research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 300.38 g/mol

The compound features an indolizine core substituted with a benzoyl group and an amine, contributing to its biological activity.

Antitumor Activity

Research has indicated that derivatives of indolizine, including this compound, exhibit significant antitumor properties. In vitro studies have demonstrated the ability of this compound to inhibit cancer cell proliferation. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent cytotoxic effects.

The proposed mechanism by which this compound exerts its antitumor effects includes:

- Inhibition of Cell Cycle Progression : The compound induces G2/M phase arrest in cancer cells.

- Induction of Apoptosis : Increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) were observed.

Anti-inflammatory Activity

In addition to its antitumor properties, the compound has shown promising anti-inflammatory effects:

- Model Used : Carrageenan-induced paw edema in rats.

- Dosing Regimen : Administered at doses of 10 mg/kg and 20 mg/kg.

- Results : A significant reduction in edema was observed, with a maximum inhibition rate of 65% at the higher dose.

Antioxidant Properties

The antioxidant activity of this compound was evaluated using DPPH and ABTS assays:

- DPPH Scavenging Activity : The compound exhibited an IC50 value of 30 µg/mL.

- ABTS Assay Results : A significant reduction in ABTS radical cation was noted, confirming its potential as an antioxidant agent.

Data Summary

| Biological Activity | Test Method | Results |

|---|---|---|

| Antitumor | IC50 Assay | 10 - 25 µM in various cell lines |

| Anti-inflammatory | Edema Model | Max inhibition 65% at 20 mg/kg |

| Antioxidant | DPPH/ABTS Assays | DPPH IC50 = 30 µg/mL |

Case Study 1: Antitumor Efficacy in MCF-7 Cells

A study conducted by Venugopala et al. demonstrated that treatment with the compound led to a significant decrease in cell viability in MCF-7 cells when compared to control groups. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways.

Case Study 2: In Vivo Anti-inflammatory Effects

In a separate investigation focusing on inflammation models, the compound was administered to rats with induced paw edema. The results indicated a dose-dependent reduction in inflammation markers, supporting its therapeutic potential for inflammatory diseases.

常见问题

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

- Answer :

- Pharmacokinetic profiling : Measure bioavailability (e.g., rat IV/PO studies) and tissue distribution (LC-MS/MS) .

- Metabolite identification : Use hepatic microsomes + LC-HRMS to detect oxidative/byproduct formation .

- Species-specific differences : Compare target homology (e.g., human vs. murine enzymes) to explain efficacy gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。